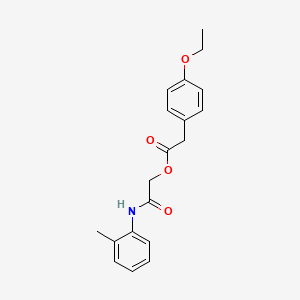

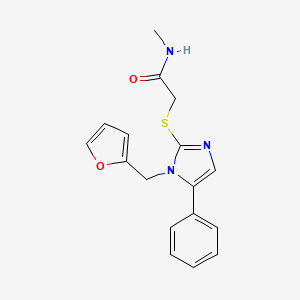

![molecular formula C12H11NO5S3 B2987893 Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate CAS No. 1021046-60-5](/img/structure/B2987893.png)

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

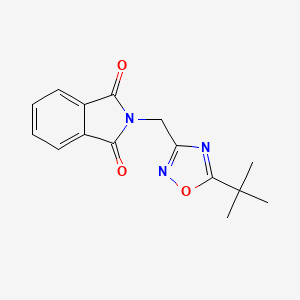

“Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate” is a chemical compound with a molecular formula of C12H11NO5S3 . It has an average mass of 345.414 Da and a monoisotopic mass of 344.979919 Da . This compound is a key intermediate in organic synthesis, medicine, dyes, and pesticides .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate”, often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate” is complex, with a thiophene ring as a key component . Single crystal X-ray diffraction analysis reveals that it crystallizes in the monoclinic crystal system P21/c space group .Physical And Chemical Properties Analysis

“Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate” is a fine crystalline powder with a beige to beige-brown color . It has a melting point of 66°C to 67°C and a boiling point of 100°C to 102°C (0.1 mmHg) .Applications De Recherche Scientifique

Genotoxic and Carcinogenic Potentials

One study focused on assessing the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, including compounds structurally related to Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate. The study employed various assays, such as the Ames test and the Comet assay, to evaluate DNA damage and mutagenic effects. Results indicated that the tested compounds did not exhibit significant genotoxicity at tested doses, highlighting the potential safety of these compounds in pharmaceutical applications (Lepailleur et al., 2014).

Synthesis and Chemical Reactivity

Several studies have focused on the chemical synthesis and reactivity of thiophene derivatives, providing insights into their versatile applications in organic synthesis. For instance, research on the reaction of Methyl 3-amino-2-thiophene carboxylate with orthoesters demonstrated a novel pathway to [3,2-d]4(3H)thienopyrimidinones, offering valuable information for the development of new chemical entities with potential pharmaceutical applications (Hajjem et al., 2010).

Another study described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, further expanding the utility of thiophene derivatives in synthesizing compounds with potential for drug development and materials science (Stephens et al., 1999).

Functionalization and Application in Materials Science

Research into the functionalization of metal-organic frameworks (MOFs) with thiophene derivatives, including Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate, highlights the compound's utility in enhancing the properties of MOFs. These modifications have been shown to imbue MOFs with improved gas adsorption, sensing activities, and magnetic properties, demonstrating the compound's relevance in materials science and engineering (Wang et al., 2016).

Environmental and Industrial Applications

A study on the recovery of acetic acid from the production process of thiophene derivatives, including Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, addresses the environmental and economic aspects of chemical manufacturing. The research provides insights into effective methods for solvent recovery, highlighting the compound's role in the sustainability of industrial processes (Tian-gui, 2006).

Safety And Hazards

“Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if in contact, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

methyl 3-[(2-thiophen-2-ylsulfonylacetyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5S3/c1-18-12(15)11-8(4-6-20-11)13-9(14)7-21(16,17)10-3-2-5-19-10/h2-6H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXJZOXFCIIYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-thienylsulfonyl)acetyl]amino}thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2987812.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)

![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)

![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)